molecular formula C21H14O6 B12588574 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid CAS No. 876752-71-5

3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid

Katalognummer: B12588574
CAS-Nummer: 876752-71-5
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: CGQMNWUJGWVPOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is a chemical compound known for its unique structural properties and diverse applications It is a derivative of xanthenes and benzoic acid, characterized by the presence of hydroxy, methoxy, and oxo functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 6-Hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid

Uniqueness

3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

876752-71-5

Molekularformel

C21H14O6

Molekulargewicht

362.3 g/mol

IUPAC-Name

3-(3-hydroxy-6-oxoxanthen-9-yl)-4-methoxybenzoic acid

InChI

InChI=1S/C21H14O6/c1-26-17-7-2-11(21(24)25)8-16(17)20-14-5-3-12(22)9-18(14)27-19-10-13(23)4-6-15(19)20/h2-10,22H,1H3,(H,24,25)

InChI-Schlüssel

CGQMNWUJGWVPOD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.